molecular formula C4H10N2O2 B062117 2-(Aminomethyl)-D-alanine CAS No. 170384-23-3

2-(Aminomethyl)-D-alanine

Cat. No. B062117
M. Wt: 118.13 g/mol
InChI Key: BJVNVLORPOBATD-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Aminomethyl)-D-alanine, also known as BMAA, is a non-proteinogenic amino acid that has been found in various types of cyanobacteria, as well as in some species of marine diatoms and dinoflagellates. BMAA has been implicated in the development of neurodegenerative diseases, such as Alzheimer's and Parkinson's, and has been the subject of intense research in recent years.

Mechanism Of Action

The exact mechanism of action of 2-(Aminomethyl)-D-alanine is not yet fully understood, but it is thought to involve the disruption of protein synthesis and the accumulation of misfolded proteins in neurons. 2-(Aminomethyl)-D-alanine has also been shown to activate the NMDA receptor, which could contribute to its neurotoxic effects.

Biochemical And Physiological Effects

2-(Aminomethyl)-D-alanine has been shown to have a number of biochemical and physiological effects, including the inhibition of protein synthesis and the induction of oxidative stress. 2-(Aminomethyl)-D-alanine has also been shown to disrupt the function of mitochondria, which could contribute to its neurotoxic effects.

Advantages And Limitations For Lab Experiments

One advantage of studying 2-(Aminomethyl)-D-alanine in the lab is that it can be synthesized relatively easily, allowing researchers to study its effects in a controlled environment. However, one limitation of studying 2-(Aminomethyl)-D-alanine is that it is difficult to obtain in large quantities from natural sources, which could limit its use in certain types of experiments.

Future Directions

There are a number of future directions for research on 2-(Aminomethyl)-D-alanine, including further studies of its potential role in the development of neurodegenerative diseases. Researchers are also interested in exploring the potential use of 2-(Aminomethyl)-D-alanine as a biomarker for these diseases, as well as the development of new drugs that could target the neurotoxic effects of 2-(Aminomethyl)-D-alanine. Additionally, further studies are needed to better understand the mechanism of action of 2-(Aminomethyl)-D-alanine and its effects on other systems in the body.

Synthesis Methods

2-(Aminomethyl)-D-alanine can be synthesized through a number of different methods, including the reaction of glycine with acetaldehyde in the presence of ammonia, or the reaction of alanine with formaldehyde and ammonia. However, the most common method of synthesis involves the reaction of L-serine with acetaldehyde in the presence of ammonia and sodium cyanide.

Scientific Research Applications

2-(Aminomethyl)-D-alanine has been the subject of extensive research in recent years, with a particular focus on its potential role in the development of neurodegenerative diseases. Studies have shown that 2-(Aminomethyl)-D-alanine can cause damage to neurons in vitro, and can also induce the formation of protein aggregates similar to those found in the brains of Alzheimer's and Parkinson's patients.

properties

CAS RN

170384-23-3

Product Name

2-(Aminomethyl)-D-alanine

Molecular Formula

C4H10N2O2

Molecular Weight

118.13 g/mol

IUPAC Name

(2S)-2,3-diamino-2-methylpropanoic acid

InChI

InChI=1S/C4H10N2O2/c1-4(6,2-5)3(7)8/h2,5-6H2,1H3,(H,7,8)/t4-/m0/s1

InChI Key

BJVNVLORPOBATD-BYPYZUCNSA-N

Isomeric SMILES

C[C@](CN)(C(=O)O)N

SMILES

CC(CN)(C(=O)O)N

Canonical SMILES

CC(CN)(C(=O)O)N

synonyms

L-Alanine, 3-amino-2-methyl- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.